1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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Overview
Description
1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, nitro group, and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and nitration reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-nitrobenzene
- 5-Nitro-m-xylene
- 3,5-Dimethylnitrobenzene
Uniqueness
1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific structure, which includes a benzodiazole ring and nitro group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1,3-dimethyl-5-[(E)-2-nitroethenyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-12-9-4-3-8(5-6-14(16)17)7-10(9)13(2)11(12)15/h3-7H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZDYDPTEGREDP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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